molecular formula C6H11NO3 B1283481 4-(2-Hydroxyethyl)morpholin-3-one CAS No. 41036-01-5

4-(2-Hydroxyethyl)morpholin-3-one

Cat. No. B1283481
Key on ui cas rn: 41036-01-5
M. Wt: 145.16 g/mol
InChI Key: NLQNYAFMZKEJEO-UHFFFAOYSA-N
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Patent
US07902357B2

Procedure details

Potassium tert-butoxyde (176 g, 1.1 eq.) was added to 1440 ml of toluene. The suspension was heated to 75° C. and maintained for 30 minutes until complete dissolution of the white solid. At this temperature diethanolamine (150 g, 1 eq.) was slowly added. The thick pale yellow suspension was maintained with strong stirring for 30 minutes and methyl chloroacetate (163 g, 1.05 eq.) was added slowly. The solution was maintained at the same temperature for two hours. To the warm mixture methanol (600 ml) was added and cooled at room temperature, salts were filtrated and the organic layer concentrated until dry. Compound (IV) was obtained as an orange oil (204 g, 98%) which was distilled under high vacuum to obtain it as a highly pure colorless oil (80%, bp5 180° C.). IR (film) (n cm-1): 3410, 2934, 2874, 1633, 1501, 1350, 1141. MS (EI), (m/z, %): 145 (M+., 12), 114 (M-CH2OH, 100), 86 (M-NC2H4OH, 65), 74 (M-71, 7), 56 (M-89, 41), 42 (M-103, 44).
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
1440 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
163 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[K].[C:2]1([CH3:8])C=CC=CC=1.[NH:9]([CH2:13][CH2:14][OH:15])[CH2:10][CH2:11][OH:12].ClCC(OC)=[O:19]>CO>[OH:12][CH2:11][CH2:10][N:9]1[CH2:8][CH2:2][O:15][CH2:14][C:13]1=[O:19] |^1:0|

Inputs

Step One
Name
Quantity
176 g
Type
reactant
Smiles
[K]
Name
Quantity
1440 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
N(CCO)CCO
Step Three
Name
Quantity
163 g
Type
reactant
Smiles
ClCC(=O)OC
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with strong stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 30 minutes until complete dissolution of the white solid
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The thick pale yellow suspension was maintained
TEMPERATURE
Type
TEMPERATURE
Details
The solution was maintained at the same temperature for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled at room temperature
FILTRATION
Type
FILTRATION
Details
salts were filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer concentrated
CUSTOM
Type
CUSTOM
Details
until dry

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCN1C(COCC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 204 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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